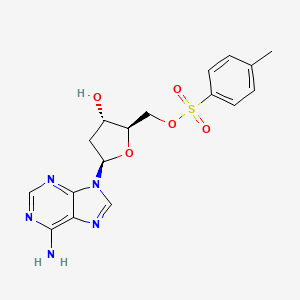
5'-O-Tosyl-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-Tosyl-2’-deoxyadenosine: is a nucleoside analog where the 5’-hydroxyl group of 2’-deoxyadenosine is substituted with a tosyl group (p-toluenesulfonyl group). This compound is often used in organic synthesis and biochemical research due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Tosyl-2’-deoxyadenosine typically involves the tosylation of 2’-deoxyadenosine. One common method includes reacting 2’-deoxyadenosine with tosyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production .
Chemical Reactions Analysis
Types of Reactions: 5’-O-Tosyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Reduction: The reduction of the tosyl group can lead to the formation of 2’-deoxyadenosine.
Scientific Research Applications
Chemistry: 5’-O-Tosyl-2’-deoxyadenosine is used as an intermediate in the synthesis of various nucleoside analogs and derivatives. It is also employed in the study of nucleophilic substitution reactions and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It serves as a precursor for the synthesis of labeled nucleotides used in molecular biology experiments .
Medicine: The compound is utilized in the development of antiviral and anticancer agents. Its derivatives have shown potential in inhibiting viral replication and inducing apoptosis in cancer cells .
Industry: In the pharmaceutical industry, 5’-O-Tosyl-2’-deoxyadenosine is used in the synthesis of active pharmaceutical ingredients (APIs) and as a building block for complex organic molecules .
Mechanism of Action
The mechanism of action of 5’-O-Tosyl-2’-deoxyadenosine primarily involves its role as a nucleoside analog. It can be incorporated into DNA during replication, leading to chain termination or mutations. The tosyl group enhances its reactivity, making it a valuable tool in studying enzymatic processes and DNA interactions .
Molecular Targets and Pathways:
Comparison with Similar Compounds
2’-Deoxyadenosine: The parent compound without the tosyl group.
Cordycepin (3’-deoxyadenosine): A nucleoside analog with a similar structure but lacking the 3’-hydroxyl group.
Cladribine (2-chloro-2’-deoxyadenosine): A chlorinated analog used as a chemotherapeutic agent.
Uniqueness: 5’-O-Tosyl-2’-deoxyadenosine is unique due to the presence of the tosyl group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions distinguishes it from other nucleoside analogs .
Properties
Molecular Formula |
C17H19N5O5S |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O5S/c1-10-2-4-11(5-3-10)28(24,25)26-7-13-12(23)6-14(27-13)22-9-21-15-16(18)19-8-20-17(15)22/h2-5,8-9,12-14,23H,6-7H2,1H3,(H2,18,19,20)/t12-,13+,14+/m0/s1 |
InChI Key |
JBDNXJYWAILXSS-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C(N=CN=C43)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
![2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate](/img/structure/B12355006.png)







